molecular formula C9H10ClN3O2 B15319495 3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride

3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride

Cat. No.: B15319495
M. Wt: 227.65 g/mol
InChI Key: MHYWOPHYEPJFFV-UHFFFAOYSA-N
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Description

3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride is a heterocyclic compound featuring a fused imidazo-pyrimidine core linked to a propanoic acid moiety, with a hydrochloride salt enhancing its solubility. The imidazo[1,2-a]pyrimidine scaffold is structurally distinct from imidazo[1,2-a]pyridine due to the replacement of one nitrogen atom in the pyrimidine ring, altering electronic properties and binding affinities .

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

3-imidazo[1,2-a]pyrimidin-3-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C9H9N3O2.ClH/c13-8(14)3-2-7-6-11-9-10-4-1-5-12(7)9;/h1,4-6H,2-3H2,(H,13,14);1H

InChI Key

MHYWOPHYEPJFFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1)CCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit phosphodiesterases, which play a role in regulating intracellular levels of cyclic nucleotides . This inhibition can result in various physiological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride with structurally related imidazole and pyrimidine derivatives, focusing on molecular features, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Purity Key Features
3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride Imidazo[1,2-a]pyrimidine Propanoic acid, HCl salt ~228.46 Not reported Enhanced solubility due to HCl; pyrimidine nitrogen enhances polarity
(2E)-3-(4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)prop-2-enoic acid Imidazo[1,2-a]pyridine Conjugated propenoic acid, phenyl 294.31 95% Pyridine core; extended π-system for binding
Ethyl 2-(Imidazo[1,2-a]pyridin-3-yl)acetate Imidazo[1,2-a]pyridine Ethyl ester 218.25 97% Lipophilic ester; lower solubility than acids
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride Partially saturated imidazo-pyrimidine None (base structure) ~171.63 Not reported Reduced aromaticity; potential for altered receptor interactions
3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid Imidazo[1,2-a]pyrimidine Propanoic acid (2-yl substitution) ~186.19 Not reported Positional isomerism affects electronic density

Structural Differences and Implications

Core Heterocycle: The imidazo[1,2-a]pyrimidine core in the target compound contains two nitrogen atoms in the six-membered ring, compared to one nitrogen in imidazo[1,2-a]pyridine derivatives (e.g., ). 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride () lacks aromaticity in the pyrimidine ring, reducing planarity and likely altering binding kinetics .

Substituent Effects: The propanoic acid group in the target compound and its 2-yl isomer () introduces carboxylic acid functionality, promoting ionization at physiological pH. This contrasts with ethyl esters (e.g., ), which are neutral and more membrane-permeable but require metabolic activation . Hydrochloride salts (target compound, ) improve aqueous solubility compared to free bases, critical for drug formulation .

Positional Isomerism: The 3-yl vs. 2-yl substitution in imidazo[1,2-a]pyrimidine derivatives (e.g., target compound vs.

Biological Activity

3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 10511867
  • SMILES Notation : C1=CC2=NC=C(N2C=C1)CCC(=O)O

Biological Activities

Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds within this class have shown potential as anticancer agents by inhibiting tumor cell proliferation and inducing apoptosis. For instance, studies have demonstrated that imidazo[1,2-a]pyrimidines can inhibit specific kinases involved in cancer progression, such as DDR1, which is crucial for non-small cell lung cancer (NSCLC) treatment .
  • Antimicrobial Properties : These compounds have demonstrated efficacy against various bacterial strains and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride is closely related to its chemical structure. Modifications at various positions on the imidazo[1,2-a]pyrimidine scaffold can significantly alter its potency and selectivity against different biological targets. For example:

ModificationEffect on Activity
Substitution at the 4-positionIncreased anticancer activity against specific tumor types
Variation in the propanoic acid chainAltered solubility and bioavailability

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of 3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride in inhibiting DDR1 kinase activity. The compound exhibited an IC50 value of 23.8 nM, indicating potent inhibition compared to other tested compounds . The study also showed that treatment with this compound reduced tumor cell migration and invasion in NSCLC models.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives, including the target compound. Results indicated significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoic acid hydrochloride, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and carboxylation. For example, imidazo-pyrimidine cores are functionalized via nucleophilic substitution or cross-coupling, followed by hydrochloric acid salt formation. Intermediate validation employs spectroscopic techniques (NMR, IR) and chromatographic purity checks (HPLC). Computational reaction path searches using quantum chemical calculations can optimize reaction conditions, reducing trial-and-error approaches .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR identifies proton and carbon environments. Purity is assessed via reverse-phase HPLC with UV detection (≥95% purity threshold). X-ray crystallography may resolve stereochemical ambiguities, though hygroscopicity challenges crystal formation. Stability under varying pH and temperature should be tested using accelerated degradation studies .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer : Use Design of Experiments (DOE) to evaluate factors like pH (4–8), temperature (25–37°C), and ionic strength. Monitor degradation via LC-MS and quantify half-life using kinetic modeling. Buffer systems mimicking biological fluids (e.g., phosphate-buffered saline) are essential for relevance to in vivo applications .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculates electron density maps to identify reactive sites (e.g., imidazole nitrogen). Molecular docking (AutoDock Vina) simulates binding to targets like kinases or GPCRs, validated by in vitro assays (e.g., enzyme inhibition). Machine learning models trained on PubChem data can prioritize synthesis pathways .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., cell lines, assay protocols). Meta-analyses of dose-response curves and statistical tools (ANOVA, Bland-Altman plots) identify outliers. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What methodologies optimize reaction yield and selectivity during scale-up synthesis?

  • Methodological Answer : Employ continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Membrane separation technologies (nanofiltration) isolate intermediates. Process analytical technology (PAT) monitors real-time parameters (e.g., pressure, temperature) for Quality by Design (QbD) compliance .

Q. How does the compound’s structure-activity relationship (SAR) guide derivative design for enhanced pharmacokinetics?

  • Methodological Answer : Modify the propanoic acid side chain to alter logP (lipophilicity) and pKa (ionization). Introduce substituents (e.g., halogens) at the pyrimidine ring to improve target affinity. In silico ADMET predictors (SwissADME) prioritize derivatives with optimal bioavailability .

Q. What experimental frameworks evaluate the compound’s role in modulating microbial communication systems?

  • Methodological Answer : Use quorum-sensing inhibition assays (e.g., violacein production in Chromobacterium violaceum). Transcriptomic profiling (RNA-seq) identifies regulated genes, while metabolomics (LC-MS/MS) tracks signaling molecules. Compare results with structurally analogous compounds to infer mechanism .

Tables for Key Data

Parameter Method/Tool Reference
Reaction Yield OptimizationContinuous-flow reactors
Binding Affinity PredictionMolecular docking (AutoDock)
Stability TestingAccelerated degradation studies
Biological Activity ValidationOrthogonal assay cross-validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.